1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine
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Overview
Description
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The presence of a bromine atom at the 5-position of the benzimidazole ring and a methylbutan-1-amine side chain makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The final step involves the alkylation of the brominated benzimidazole with 2-methylbutan-1-amine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole ring and the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and suitable ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzimidazole ring allows it to bind to various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound without the bromine and methylbutan-1-amine substituents.
5-Bromo-1H-benzo[d]imidazole: The compound with only the bromine substituent.
2-Methylbutan-1-amine: The side chain without the benzimidazole core.
Uniqueness
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine is unique due to the combination of the benzimidazole core, bromine substituent, and methylbutan-1-amine side chain. This unique structure imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
Molecular Formula |
C12H16BrN3 |
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Molecular Weight |
282.18 g/mol |
IUPAC Name |
1-(6-bromo-1H-benzimidazol-2-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H16BrN3/c1-3-7(2)11(14)12-15-9-5-4-8(13)6-10(9)16-12/h4-7,11H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
PURFUQMZTZSMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NC2=C(N1)C=C(C=C2)Br)N |
Origin of Product |
United States |
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